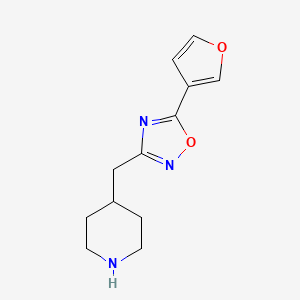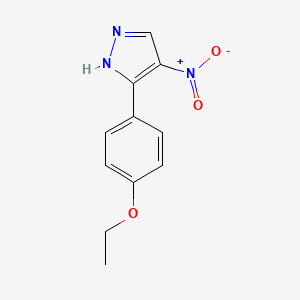
Methyl 5-iodopyrimidine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-iodopyrimidine-4-carboxylate is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are widely used in pharmaceuticals, agrochemicals, and materials science. The presence of an iodine atom and a carboxylate group in the structure of this compound makes it a valuable intermediate in organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 5-iodopyrimidine-4-carboxylate can be synthesized through various synthetic routes. One common method involves the iodination of methyl pyrimidine-4-carboxylate using iodine and a suitable oxidizing agent. The reaction typically takes place in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions. The reaction is monitored by thin-layer chromatography (TLC) to ensure complete conversion of the starting material.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize waste. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
Methyl 5-iodopyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction Reactions: The carboxylate group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkyl halides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines with functional groups like amines, thiols, or ethers.
Oxidation Reactions: Pyrimidine N-oxides are the primary products.
Reduction Reactions: Alcohols or aldehydes derived from the reduction of the carboxylate group.
科学研究应用
Methyl 5-iodopyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.
Medicine: It is a key intermediate in the synthesis of antiviral, anticancer, and anti-inflammatory agents.
Industry: The compound is utilized in the production of agrochemicals and materials with specific properties.
作用机制
The mechanism of action of Methyl 5-iodopyrimidine-4-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The presence of the iodine atom can enhance the compound’s binding affinity to its target, while the carboxylate group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to the desired therapeutic effect.
相似化合物的比较
Methyl 5-iodopyrimidine-4-carboxylate can be compared with other pyrimidine derivatives such as:
Methyl 5-bromopyrimidine-4-carboxylate: Similar structure but with a bromine atom instead of iodine. It may exhibit different reactivity and binding properties.
Methyl 5-chloropyrimidine-4-carboxylate: Contains a chlorine atom, which can influence its chemical behavior and biological activity.
Methyl 5-fluoropyrimidine-4-carboxylate: The presence of a fluorine atom can enhance the compound’s stability and lipophilicity.
The uniqueness of this compound lies in the presence of the iodine atom, which can significantly impact its reactivity and interactions with biological targets. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C6H5IN2O2 |
|---|---|
分子量 |
264.02 g/mol |
IUPAC 名称 |
methyl 5-iodopyrimidine-4-carboxylate |
InChI |
InChI=1S/C6H5IN2O2/c1-11-6(10)5-4(7)2-8-3-9-5/h2-3H,1H3 |
InChI 键 |
MQXFOKSLOPDECG-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=NC=NC=C1I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![2-(2-Chloro-5-methoxypyridin-4-YL)-6,7-dihydro-1H-pyrrolo[3,2-C]pyridin-4(5H)-one](/img/structure/B11788960.png)


![6-(Tetrahydro-2H-pyran-4-yl)-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B11788978.png)
